molecular formula C23H24N4O4S B2888531 3,4,5-三甲氧基-N-(2-(2-(对甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺 CAS No. 893288-93-2

3,4,5-三甲氧基-N-(2-(2-(对甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺

货号 B2888531
CAS 编号: 893288-93-2
分子量: 452.53
InChI 键: DLFWVVZOQNAQSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a heterocyclic compound. It contains six-membered rings (C12-C17 and C1-C6) that are bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .


Synthesis Analysis

The synthesis of this compound could involve several steps. The key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide could be converted into thiosemicarbazide derivatives, which could then be cyclized with NaOH to provide 1,2,4-triazole derivatives . An alternative treatment of the acid hydrazide with carbon disulfide in the presence of KOH could lead to the corresponding 1,3,4-oxadiazole and various alkylated derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazole ring bridging two six-membered rings. The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the conversion of 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide into thiosemicarbazide derivatives, followed by cyclization with NaOH to provide 1,2,4-triazole derivatives . Another possible reaction could involve the treatment of the acid hydrazide with carbon disulfide in the presence of KOH .

科学研究应用

新型硬脂酰辅酶 A 去饱和酶-1 抑制剂

Uto 等人 (2009) 的研究讨论了有效且口服有效的硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 抑制剂的鉴定。其中一种化合物显示小鼠血浆去饱和指数呈剂量依赖性降低,表明其在代谢性疾病治疗中的潜在应用 (Uto 等,2009)

氮杂尿嘧啶衍生物的抗菌活性

El-Barbary、Hafiz 和 Abdel-wahed (2011) 合成了一系列具有抗菌特性的氮杂尿嘧啶衍生物。这项研究说明了这些化合物在对抗微生物感染方面的潜力,突出了它们在药物化学领域的重要性 (El-Barbary 等,2011)

苯甲酰胺的抗癌评估

Ravinaik 等人 (2021) 设计并合成了一系列取代的苯甲酰胺,并评估了它们对多种癌细胞系的抗癌活性。一些衍生物表现出比参考药物更高的抗癌活性,表明它们在癌症治疗中的潜力 (Ravinaik 等,2021)

抗过敏剂

Hargrave、Hess 和 Oliver (1983) 报道了 N-(4-取代-噻唑基)草酰胺酸衍生物作为有效且口服活性良好的抗过敏剂。他们的研究证明了这些化合物在减少过敏反应方面的功效,标志着过敏治疗的重大进展 (Hargrave 等,1983)

抗菌和光物理性质

Padalkar 等人 (2014) 合成了具有优异广谱抗菌活性的新型杂环化合物。他们的研究不仅展示了这些化合物的抗菌潜力,还探索了它们的光物理性质,为具有理想特性的新材料的开发做出了贡献 (Padalkar 等,2014)

预防氧化应激

Aktay、Tozkoparan 和 Ertan (2005) 研究了噻唑并三唑化合物的防止小鼠乙醇诱导的氧化应激的能力。这项研究突出了这些化合物在预防氧化损伤方面的潜力,氧化损伤是多种疾病病理生理学的一个重要方面 (Aktay 等,2005)

未来方向

The future directions for this compound could involve further studies to understand its biological activities and potential applications. It could also involve the development of more efficient synthesis methods .

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound has been screened for its in vitro anticancer activity against mcf-7 and a549 cell lines . This suggests that the compound may interact with targets that play a role in cancer cell proliferation and survival.

Biochemical Pathways

The compound’s anticancer activity suggests it may influence pathways related to cell growth and proliferation

Result of Action

The compound has shown prominent activity against both MCF-7 and A549 cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells, leading to reduced cell viability and potentially cell death.

属性

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)21-25-23-27(26-21)17(13-32-23)9-10-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWVVZOQNAQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。